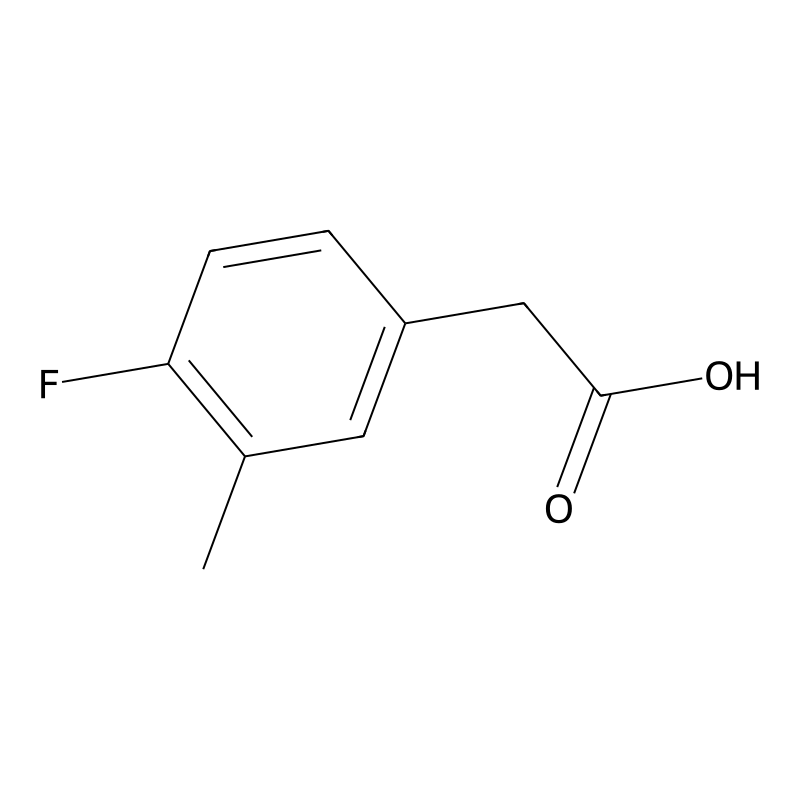4-Fluoro-3-methylphenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate in Organic Synthesis
The presence of a carboxylic acid group and an aromatic ring makes 4-Fluoro-3-methylphenylacetic acid a potential intermediate in the synthesis of more complex organic molecules. Carboxylic acids and aromatic rings are common functional groups in pharmaceuticals and other biologically active molecules.
Study of Fluorine Substitution Effects
The fluorine atom on the aromatic ring can introduce unique electronic properties that might influence the molecule's reactivity or biological activity. Studying how this fluorine substitution affects the molecule's behavior compared to similar molecules without the fluorine could provide valuable insights in medicinal chemistry or material science.
Reference Compound in Spectroscopy
The specific arrangement of atoms in 4-Fluoro-3-methylphenylacetic acid could make it a suitable reference compound for various spectroscopic techniques, such as nuclear magnetic resonance (NMR) or mass spectrometry. These techniques are used to identify and characterize unknown molecules, and having well-characterized reference compounds is crucial for accurate analysis.
4-Fluoro-3-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of approximately 168.16 g/mol. This compound features a fluoro group attached to a phenyl ring, which is also substituted with a methyl group and a carboxylic acid functional group. The presence of the fluorine atom contributes to its unique chemical properties, which can affect its reactivity and biological activity. The compound is known for its potential applications in pharmaceutical research and development due to its structural characteristics .
- Esterification: Reacting with alcohols to form esters in the presence of acid catalysts.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 4-fluoro-3-methylphenylmethane.
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to various derivatives.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions are essential for synthesizing derivatives that may enhance biological activity or modify physical properties .
The synthesis of 4-Fluoro-3-methylphenylacetic acid can be achieved through several methods:
- Fluorination of 3-Methylphenylacetic Acid: This involves the direct introduction of a fluorine atom onto the aromatic ring using fluorinating agents such as N-fluorobenzenesulfonimide.
- Starting from 4-Fluorotoluene: A multi-step synthesis can be performed where 4-fluorotoluene undergoes oxidation to form the corresponding carboxylic acid.
- Grignard Reaction: Utilizing a Grignard reagent derived from 4-fluorobromobenzene and reacting it with carbon dioxide followed by acidic workup can yield the desired product.
These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance its properties .
4-Fluoro-3-methylphenylacetic acid has several applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting inflammatory conditions or infections.
- Research: Used in biochemical studies to explore structure-activity relationships in drug design.
- Chemical Manufacturing: Acts as a building block for creating more complex chemical entities in organic synthesis.
The unique properties imparted by the fluorine atom make it valuable in these contexts .
Interaction studies involving 4-Fluoro-3-methylphenylacetic acid focus on its binding affinity and effectiveness against specific biological targets. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Understanding these interactions is crucial for optimizing its use in therapeutic applications and determining potential side effects or contraindications .
Several compounds share structural similarities with 4-Fluoro-3-methylphenylacetic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Fluoro-4-methylphenylacetic acid | C9H9FO2 | Similar structure but different substitution |
| 4-Chloro-3-methylphenylacetic acid | C9H9ClO2 | Chlorine instead of fluorine |
| 2-Fluoro-3-methylphenylacetic acid | C9H9FO2 | Different position of fluorine |
These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituent groups. The presence of fluorine in 4-Fluoro-3-methylphenylacetic acid may enhance certain pharmacological properties compared to its chloro or other fluoro analogs, making it unique among similar compounds .








